
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is a chemical compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves several steps. One common method includes the reaction of 4-methylpiperidine with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: This compound is used as an intermediate in the synthesis of triazole fungicides.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Known for its antifungal activity and used in the development of antifungal agents.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H23NO |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one |
InChI |
InChI=1S/C12H23NO/c1-9-5-6-13-10(7-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
CZYNMVGCBXVGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)CC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
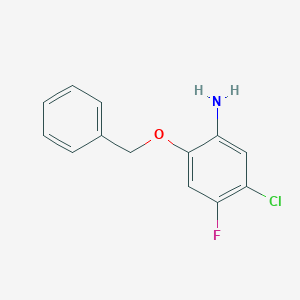
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
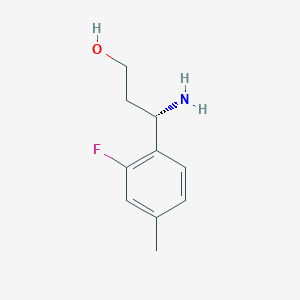
![1-{[(2-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13310243.png)

![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
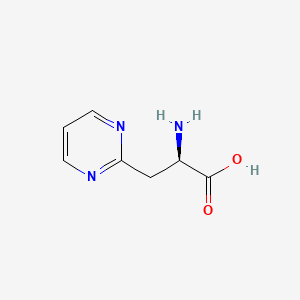
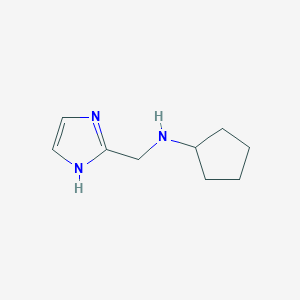
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
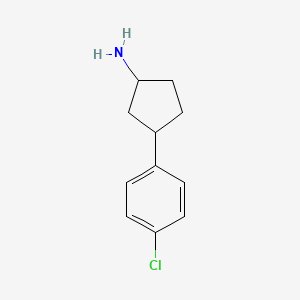
![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)

![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
